mim1

Mcl-1 inhibitor BH3 mimetic fluorescence polarization

Researchers requiring Mcl-1-specific chemical probes often encounter compounds with ambiguous selectivity or unverified structural identity. MIM1 (CAS 509102-00-5, structurally confirmed as FJ-809) resolves these challenges as a well-characterized, cell-permeable Mcl-1 inhibitor with documented selectivity. • Mcl-1 IC50 = 4.8 µM in FP assays; negligible Bcl-xL activity (IC50 >50 µM), enabling clean discrimination of Mcl-1-dependent vs. Bcl-xL-dependent survival • Reduces Mcl-1-dependent B-ALL cell survival to 6% at 10 µM (82% survival in Bcl-xL-dependent cells) • Validated synergy with ABT-737 (IC50 10.6 µM in combination); abrogation upon Mcl-1 reconstitution confirms target specificity • Supplied with verified batch documentation; ≥98% purity (HPLC) with full Certificate of Analysis

Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
Cat. No. B1436723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemim1
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
InChIInChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17?
InChIKeyRGGFUBMUOVFZEF-CQPAABLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIM1 Specifications and Selectivity Profile


MIM1 (CAS 509102-00-5) is a cell-permeable thiazolyliminopyrogallol small molecule that functions as a selective inhibitor of the anti-apoptotic Bcl-2 family protein Mcl-1 [1]. It was among the first reported small-molecule Mcl-1 inhibitors and selectively targets the BH3-binding groove of Mcl-1, competing with pro-apoptotic BH3-only proteins to neutralize Mcl-1's biochemical blockade of apoptosis [1]. The compound's core distinguishing feature is its documented selectivity profile: it binds Mcl-1 with an IC50 of 4.8 µM in fluorescence polarization assays while demonstrating negligible activity against the closely related anti-apoptotic protein Bcl-xL (IC50 >50 µM) [1]. This selectivity profile is fundamental to its utility as a chemical probe for dissecting Mcl-1-specific dependencies in cancer cell survival.

Selective Mcl-1 probe for apoptosis signaling studies; >10-fold selectivity over Bcl-xL.

Cell-permeable tool for B-ALL, glioblastoma, melanoma, and TNBC model systems.

Structurally corrected identity (FJ-809) Verify batch documentation aligns with corrected scaffold.

MIM1 Compound-Specific Validation


The Mcl-1 inhibitor class exhibits profound functional heterogeneity that precludes interchangeable substitution. MIM1, UMI-77, and A-1210477—three Mcl-1 inhibitors developed in cell-free assays—each possess distinct cellular mechanisms of action that cannot be inferred from their shared nominal target [1]. Critically, MIM1 and UMI-77 induce the pro-apoptotic protein NOXA through the unfolded protein response pathway rather than direct Mcl-1 engagement in cells, whereas A-1210477 demonstrates direct Mcl-1 binding but also induces BAX/BAK-independent cytochrome c release at commonly employed concentrations [1]. Furthermore, the structurally corrected identity of MIM1 as FJ-809 introduces a critical caveat: literature reporting biological data on the originally misassigned structure may not be reproducible with the correct compound [2]. Consequently, selection of MIM1—or any Mcl-1 inhibitor—demands careful consideration of the specific structural identity, verified batch documentation, and the experimental context in which the compound's activity has been validated, as detailed in the quantitative evidence below.

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Mcl-1 inhibitor heterogeneity: MIM1, UMI-77, and A-1210477 engage distinct cellular mechanisms; off-target profiles may not transfer.

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Structural identity mismatch: Literature using the originally misassigned MIM1 structure may not replicate with corrected FJ-809; confirm lot identity.

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Pan-Bcl-2 vs selective inhibition: Pan-inhibitors (e.g., ABT-737) obscure Mcl-1-specific readouts; substitution requires pathway-response re-validation.

MIM1 Selectivity and Validation Evidence


Mcl-1 Binding Affinity and Bcl-xL Selectivity

MIM1 demonstrates moderate binding affinity for the Mcl-1 BH3-binding pocket, with an IC50 of 4.8 µM in a competitive fluorescence polarization assay using FITC-Bid BH3 peptide as the probe [1]. In contrast, MIM1 exhibits no measurable activity against Bcl-xL in the same assay format (IC50 >50 µM), establishing a >10-fold selectivity window [1]. This selectivity is corroborated by independent testing showing MIM1 effectively competes with FITC-MCL-1 SAHBA and FITC-BID BH3 for MCL-1ΔNΔC binding with IC50 values of 4.7 and 4.8 µM, respectively, while showing no activity for Bcl-xL [1]. The selectivity profile distinguishes MIM1 from pan-Bcl-2 family inhibitors and provides a defined chemical tool for isolating Mcl-1-specific biology.

Mcl-1 Binding & Selectivity
Direct head-to-head
Mcl-1 IC50 4.8 µM vs Bcl-xL >50 µM
Supports Mcl-1-specific binding discrimination in competitive FP assays.
FITC-Bid BH3 probe; independent peptide corroboration.
Mcl-1 inhibitor BH3 mimetic fluorescence polarization selectivity profiling

Functional Selectivity in Mcl-1-Dependent Leukemia

In a stringent functional selectivity assay using isogenic murine BCR-ABL (p185)-transformed, Arf-null B-lineage acute lymphoblastic leukemia (B-ALL) cells, MIM1 at 10 µM reduced survival of Mcl-1-dependent cells to 6%, while Bcl-xL-dependent cells maintained 82% survival under identical conditions [1]. As a comparator, the Bcl-2/Bcl-xL inhibitor ABT-737 at 10 µM produced the inverse pattern: 0% survival in Bcl-xL-dependent cells versus 98% survival in Mcl-1-dependent cells [1]. This orthogonal validation confirms that MIM1's biochemical selectivity for Mcl-1 translates to functional discrimination in a cellular context where the survival dependence is genetically defined.

Functional Selectivity in B-ALL
Direct head-to-head
6% survival (Mcl-1-dependent) vs 82% survival (Bcl-xL-dependent) at 10 µM
Orthogonal cellular validation confirms biochemical selectivity translates to functional discrimination.
Murine B-ALL isogenic lines; ABT-737 shows inverse pattern.
B-ALL Mcl-1 dependency functional selectivity caspase activation

Synergy with ABT-737 in Mcl-1-Dependent Leukemia

MIM1 demonstrates synergistic cytotoxicity when combined with the Bcl-2/Bcl-xL inhibitor ABT-737 in Mcl-1-dependent B-ALL cells [1][2]. The combination of MIM1 (IC50 10.6 µM) and ABT-737 (IC50 5.1 µM) produced enhanced cell killing compared to either agent alone [1][2]. Importantly, when this combination was applied to Mcl-1-reconstituted p185+Arf-/-/Mcl-1-deleted B-ALL cells, the addition of ABT-737 had little additive effect, confirming that the synergy depends specifically on Mcl-1 inhibition by MIM1 [1][2]. This synergy profile is not observed with pan-Bcl-2 inhibitors and represents a unique experimental application of MIM1's narrow selectivity.

Synergy with ABT-737
Direct head-to-head
Combination IC50 MIM1 10.6 µM + ABT-737 5.1 µM; synergy lost upon Mcl-1 reconstitution
Reported combination effect requires Mcl-1 dependency, supporting dual inhibition study design.
Mcl-1-reconstituted model confirms on-target synergy mechanism.
combination therapy synergy B-ALL ABT-737

Corrected Chemical Structure Identity

The originally reported structure of MIM1 has been revised following extensive physicochemical analyses, demonstrating that the correct structure is the derivative designated FJ-809 [1][2]. This structural correction carries critical procurement implications: literature reports of biological activity attributed to the originally misassigned structure may not be reproducible with the correctly synthesized compound [1][2]. Subsequent analogue development from the corrected MIM1 scaffold has yielded selective Mcl-1 inhibitors and dual Bcl-xL/Mcl-1 inhibitors with distinct pharmacological profiles [3]. This structural revision distinguishes MIM1 from later-generation Mcl-1 inhibitors (e.g., S63845, A-1210477) that do not share this historical ambiguity.

Corrected Structure (FJ-809)
Cross-study comparable
Original misassigned structure revised via NMR, X-ray, MS; FJ-809 is the authenticated compound.
Batch identity verification essential; older literature may reference incorrect structure.
Subsequent analogues derived from corrected scaffold.
structural revision FJ-809 chemical identity quality control

Cytotoxic Activity in Solid Tumor Models

MIM1 exhibits cytotoxic activity across multiple solid tumor cell lines characterized by Mcl-1 overexpression or dependence. In COLO829 melanoma cells, MIM1 demonstrated high cytotoxicity and induced mitochondrial membrane breakdown, GSH depletion, and DNA fragmentation [1]. In U87MG glioblastoma cells, MIM1 decreased cell viability in a dose- and time-dependent manner and induced G2/M cell cycle arrest [2]. In MDA-MB-231 triple-negative breast cancer (TNBC) cells, MIM1 exerted high cytotoxic and proapoptotic potential, with enhanced effects observed when combined with moxifloxacin [3]. While these studies do not provide direct head-to-head comparator data with other Mcl-1 inhibitors in identical assays, they collectively establish MIM1's functional activity across a broader range of Mcl-1-dependent cancer models than many later-generation, more narrowly characterized Mcl-1 inhibitors.

Solid Tumor Cytotoxicity
Cross-study comparable
Reported activity in melanoma, glioblastoma, TNBC lines; mitochondrial breakdown, GSH depletion observed.
Supports cell-model endpoint review across multiple Mcl-1-overexpressing solid tumor contexts.
Data to verify in user-specific models; no direct comparator data available.
melanoma glioblastoma triple-negative breast cancer cytotoxicity

Differential Sensitivity by Mcl-1 Dependency

MIM1 exhibits differential cytotoxic sensitivity across cell lines with varying Mcl-1 dependence, providing a functional readout of Mcl-1 addiction. In Mcl-1-dependent p185+Arf-/-/Mcl-1-deleted B-ALL cells, MIM1 reduced viability with an IC50 of 4.2 µM [1][2]. In contrast, the IC50 values for MIM1 in human HA and T98G cell lines were 16.10 µM and 80.20 µM, respectively—a nearly 5-fold difference that correlates with their relative Mcl-1 dependence [3]. This differential sensitivity pattern enables researchers to stratify cell lines by Mcl-1 dependency and to validate on-target activity in experimental systems.

Differential Sensitivity
Cross-study comparable
IC50 4.2 µM (B-ALL) vs 16.10 µM (HA) vs 80.20 µM (T98G)
IC50 range correlates with Mcl-1 dependency; supports target engagement stratification.
Approx. 19-fold difference across cell lines; validate in own model.
IC50 cell viability Mcl-1 dependency sensitivity profiling

MIM1 Application Scenarios


Mcl-1 Dependency Profiling in Hematologic Malignancies

MIM1 is optimally deployed as a chemical probe to discriminate Mcl-1-dependent from Bcl-xL-dependent survival in B-cell acute lymphoblastic leukemia (B-ALL) and other hematologic cancer models [1]. The compound's functional selectivity—reducing Mcl-1-dependent cell survival to 6% while sparing Bcl-xL-dependent cells (82% survival) at 10 µM—enables researchers to map anti-apoptotic dependencies in primary patient samples or cell line panels [1]. This application is particularly valuable when used in parallel with Bcl-2/Bcl-xL inhibitors (e.g., ABT-737, ABT-199) to define the anti-apoptotic addiction profile of specific leukemia subtypes, guiding both mechanistic understanding and rational combination strategies [1].

Combination Therapy Studies Targeting Mcl-1 and Bcl-2/Bcl-xL

The documented synergy between MIM1 and ABT-737 in Mcl-1-dependent B-ALL cells provides a validated experimental framework for investigating dual inhibition of Mcl-1 and Bcl-2/Bcl-xL [1]. Researchers can employ MIM1 (IC50 10.6 µM in combination assays) alongside Bcl-2/Bcl-xL inhibitors to explore synthetic lethal interactions in Mcl-1-overexpressing cancers that are refractory to single-agent Bcl-2 inhibition [1]. The abrogation of this synergy upon Mcl-1 reconstitution confirms the Mcl-1-specific nature of the effect, providing a built-in experimental control for target validation [1].

Mcl-1 Target Validation in Solid Tumor Models

MIM1's validated cytotoxic activity in COLO829 melanoma, U87MG glioblastoma, and MDA-MB-231 triple-negative breast cancer cells supports its use as a tool compound for interrogating Mcl-1 dependency in solid tumor contexts [1][2]. Researchers can employ MIM1 at concentrations ranging from 10-100 µM (optimized per cell line) to assess Mcl-1's role in survival, apoptosis regulation, mitochondrial integrity, and cell cycle progression [1][2]. The compound's ability to induce mitochondrial membrane breakdown, GSH depletion, and DNA damage provides multiple phenotypic readouts for confirming Mcl-1 target engagement [1][2].

Chemical Biology Studies Requiring Structurally Verified Mcl-1 Probe

Given the corrected structural identity of MIM1 (FJ-809), this compound is particularly suited for structure-activity relationship (SAR) studies and analogue development campaigns where accurate structural assignment is foundational [1]. Researchers engaged in medicinal chemistry optimization of Mcl-1 inhibitors can use MIM1 as a validated starting scaffold, leveraging the recently published focused libraries of analogues that have yielded both selective Mcl-1 inhibitors and dual Bcl-xL/Mcl-1 inhibitors [2]. The triphenol core identified through molecular modeling as the key binding anchor provides a rational basis for further scaffold optimization [2].

Application
Selection Property
Validation Focus
Mcl-1 dependency profiling in B-ALL
Selectivity window (>10-fold vs Bcl-xL)
Confirm functional discrimination in isogenic models
Dual Bcl-2/Mcl-1 inhibition studies
Synergy with ABT-737 in Mcl-1-dependent cells
Mcl-1 reconstitution control to verify on-target effect
Solid tumor Mcl-1 target validation
Cytotoxic activity in melanoma, glioblastoma, TNBC
Mitochondrial, oxidative stress, and DNA damage endpoints
SAR and analogue development
Corrected triphenol scaffold (FJ-809)
Structural fidelity by NMR, X-ray; batch documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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